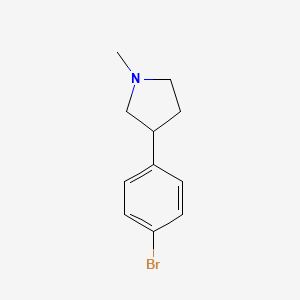

3-(4-Bromophenyl)-1-methylpyrrolidine

Übersicht

Beschreibung

3-(4-Bromophenyl)-1-methylpyrrolidine (also known as 3-BP-1MP) is a synthetic organic compound with a wide range of applications in scientific research. It is a derivative of pyrrolidine, a cyclic five-membered heterocyclic compound containing an nitrogen atom, and is an important building block in organic synthesis. 3-BP-1MP has been used in a variety of applications, including medicinal chemistry, drug design, and chemical biology. It is also used as an intermediate in the synthesis of other organic compounds, such as drugs and dyes.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

3-(4-Bromophenyl)-1-methylpyrrolidine derivatives have shown potential in antimicrobial applications. For example, compounds synthesized from this chemical have demonstrated notable in vitro antifungal activities against several test fungi. Specifically, 1-(4-Bromophenyl)-3-ethyl-3-methylpyrrolidine-2,5-dione exhibited significant inhibitory activities against a broad spectrum of fungus, indicating its potential as a novel fungicide (Cvetković et al., 2019).

Anticonvulsant Activity

3-(4-Bromophenyl)-1-methylpyrrolidine derivatives have also been explored for their anticonvulsant properties. A study demonstrated that some compounds in this category exhibit considerable anticonvulsant activity with a lack of neurotoxicity. For instance, 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester was found to be highly effective in the maximal electroshock seizure test in rats, showcasing its potential as an anticonvulsant agent (Unverferth et al., 1998).

Synthesis and Chemical Studies

The chemical has been utilized in various synthetic and chemical studies. For instance, its derivatives have been involved in studies related to ring expansion of certain chemical structures, offering insights into novel synthetic pathways for the production of related compounds (D’hooghe et al., 2009).

Antimycobacterial Agents

Derivatives of 3-(4-Bromophenyl)-1-methylpyrrolidine have been synthesized for potential use as antimycobacterial agents. For example, dispiropyrrolidines synthesized using [3+2]-cycloaddition reactions demonstrated moderate to good activity against Mycobacterium tuberculosis (Wei et al., 2013).

Wirkmechanismus

Target of Action

Related compounds such as pyrazoline derivatives have been shown to interact with enzymes like acetylcholinesterase (ache) and monoamine oxidase (mao), which play crucial roles in the nervous system .

Mode of Action

Similar compounds have been shown to inhibit the activity of enzymes like ache, potentially affecting nerve signal transmission

Biochemical Pathways

Inhibition of ache, as seen with related compounds, can affect cholinergic signaling pathways, leading to changes in nerve signal transmission .

Result of Action

Inhibition of ache by related compounds can lead to changes in nerve signal transmission, potentially affecting behavior and movement .

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)-1-methylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c1-13-7-6-10(8-13)9-2-4-11(12)5-3-9/h2-5,10H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCGSYMRQRAOKEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-1-methylpyrrolidine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(tert-Butyl-dimethyl-silanyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373881.png)

![Tert-butyl 6-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B1373883.png)

![12-Ethyl-8-methyl-7-propionyl-2-[[4-(piperidin-1-yl)piperidin-1-yl]carbonyloxy]indolizino[1,2-b]quinolin-9(11H)-one](/img/structure/B1373886.png)

![1-Propanamine, 3-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B1373897.png)